molecular formula C15H28Cl2N2 B5103876 1-(2-adamantyl)-4-methylpiperazine;dihydrochloride

1-(2-adamantyl)-4-methylpiperazine;dihydrochloride

Cat. No.: B5103876
M. Wt: 307.3 g/mol
InChI Key: HUTVHSNVIGRFHQ-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-methylpiperazine;dihydrochloride is a chemical compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like framework, which imparts significant stability and rigidity to the molecule. The incorporation of a piperazine ring and a methyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyl)-4-methylpiperazine;dihydrochloride typically involves the following steps:

    Formation of 2-adamantylamine: This can be achieved through the reduction of 2-adamantanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Alkylation of Piperazine: The 2-adamantylamine is then reacted with 4-methylpiperazine under alkylation conditions. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Formation of Dihydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid (HCl) to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-adamantyl)-4-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the piperazine ring using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(2-adamantyl)-4-methylpiperazine;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily penetrate biological membranes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Similar adamantane structure but lacks the piperazine ring.

    4-methylpiperazine: Contains the piperazine ring but lacks the adamantane moiety.

    Amantadine: An antiviral drug with a similar adamantane structure but different functional groups.

Uniqueness

1-(2-adamantyl)-4-methylpiperazine;dihydrochloride is unique due to the combination of the adamantane and piperazine structures, which imparts both stability and versatility. This combination allows it to be used in a wide range of applications, from organic synthesis to drug development.

Properties

IUPAC Name

1-(2-adamantyl)-4-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.2ClH/c1-16-2-4-17(5-3-16)15-13-7-11-6-12(9-13)10-14(15)8-11;;/h11-15H,2-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTVHSNVIGRFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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